Evidence Item 1: Distinct Substitution Pattern Enables Divergent Biological Activity
The 2,3,5,6-tetrafluoro substitution pattern of TFMA confers a different biological activity profile compared to the more extensively studied 2,3,4,5,6-pentafluoromandelic acid (PFM). PFM is characterized as a non-metabolizable competitive inhibitor of mandelate dehydrogenase, preventing the growth of Pseudomonas putida on mandelate medium [1]. In contrast, TFMA has been explored for potential antimicrobial properties in patent literature, suggesting a different mechanism or target [2].
| Evidence Dimension | Biological Activity |
|---|---|
| Target Compound Data | Explored for antimicrobial properties (potential efflux pump inhibition in P. aeruginosa) [2] |
| Comparator Or Baseline | 2,3,4,5,6-Pentafluoromandelic acid (PFM) competitively inhibits mandelate dehydrogenase; Ki value not directly compared. |
| Quantified Difference | Qualitative difference: TFMA targets antimicrobial pathways; PFM targets mandelate catabolism. |
| Conditions | Biological assays in Pseudomonas species and other microbes. |
Why This Matters
This difference dictates that TFMA and PFM are not interchangeable for research on specific microbial targets (e.g., efflux pumps vs. carbon metabolism).
- [1] Scilit. (1976). The effect of a non-metabolizable analog on mandelate catabolism in Pseudomonas putida. Archiv für Mikrobiologie. DL-2,3,4,5,6-pentafluoromandelic acid specifically inhibits mandelate dehydrogenase. View Source
- [2] AntibioticDB. Compound entry: 2,3,5,6-Tetrafluoromandelic acid. Spectrum of activity: Gram-negative; Mechanism: Efflux pump inhibitor; Target Pathogen: Pseudomonas aeruginosa. View Source
